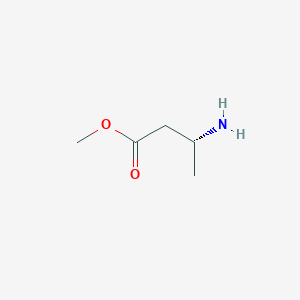

(R)-Methyl 3-aminobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Methyl 3-aminobutanoate molecular weight and formula

An In-depth Technical Guide to (R)-Methyl 3-aminobutanoate

For researchers, scientists, and professionals in drug development, this compound is a valuable chiral building block. This guide provides core technical information regarding its physicochemical properties, a detailed synthesis protocol, and its application as an intermediate in the synthesis of organic compounds.

Core Physicochemical Data

Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [1][2][3][4] |

| Molecular Weight | 117.15 g/mol | [1][2][3][4] |

| CAS Number | 103189-63-5 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 159.8 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in water and common organic solvents | [1] |

| Storage Conditions | Store in freezer, under -20°C, sealed in a dry, dark place | [1] |

Synthesis Protocol: Esterification of (R)-3-Aminobutyric Acid

A common method for the synthesis of this compound is the esterification of (R)-3-aminobutyric acid using methanol and thionyl chloride.

Materials:

-

(R)-3-Aminobutyric acid (50g)

-

Methanol (240g)

-

Thionyl chloride (66.4g)

-

Reaction vessel (clean, with cooling capabilities)

Experimental Procedure:

-

Add 240g of methanol and 50g of (R)-3-aminobutyric acid to a clean reaction bottle.

-

Cool the mixture to 0-10 °C using an ice water bath.

-

Slowly add 66.4g of thionyl chloride dropwise to the cooled solution.

-

After the addition is complete, raise the temperature to reflux and continue the reaction until the starting material is consumed.

-

Upon completion of the reaction, concentrate the solution under reduced pressure to obtain the product.

This procedure has been reported to yield the product with high purity (99.7%) and enantiomeric excess (99.9%).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from (R)-3-aminobutyric acid.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its chirality makes it particularly useful in the preparation of pharmaceutical agents, where stereochemistry is critical for biological activity. It is also utilized as a reagent in biochemical research.

References

Physical properties of (R)-Methyl 3-aminobutanoate

An In-depth Technical Guide to the Physical Properties of (R)-Methyl 3-aminobutanoate

Introduction

This compound is a chiral chemical compound that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and other bioactive compounds.[1] Its specific stereochemistry makes it a crucial building block in stereoselective synthesis. This guide provides a comprehensive overview of the key physical properties of this compound for researchers, scientists, and professionals in drug development.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Physical Property | Value |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 159.8 ± 23.0 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Refractive Index | 1.427[1] |

| Solubility | Soluble in water and common organic solvents[1] |

| pKa (Acidity Coefficient) | 8.71 ± 0.10 (Predicted)[1] |

| Flash Point | 34.0 ± 20.1 °C[1] |

| Storage Conditions | Keep in a dark place, sealed in dry, store in a freezer under -20°C[1][3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols based on standard laboratory practices.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with the flask connected to a condenser.

-

Insert a thermometer into the flask, ensuring the bulb is positioned just below the side arm of the condenser to accurately measure the temperature of the vapor.

-

Gradually heat the flask using the heating mantle or oil bath.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).

-

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25°C).

-

Remove any excess water and weigh the pycnometer filled with water (m2).

-

Empty and dry the pycnometer, then fill it with this compound and repeat the temperature equilibration.

-

Weigh the pycnometer filled with the sample (m3).

-

The density is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lint-free tissue

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to spread evenly and reach the desired temperature, which is maintained by the water circulator.

-

Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample like this compound.

Caption: Experimental workflow for determining physical properties.

Safety Information

This compound should be handled with care. It may be irritating to the skin and eyes, and health problems can arise from inhalation, ingestion, or skin contact.[1] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[1] In case of accidental ingestion, seek immediate professional medical attention.[1]

Conclusion

This technical guide provides essential data on the physical properties of this compound, along with standardized protocols for their determination. The information presented is critical for the safe and effective use of this compound in research and development, particularly in the field of synthetic organic chemistry and drug discovery.

References

(R)-Methyl 3-aminobutanoate: A Comprehensive Structural and Physicochemical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural and physicochemical properties of (R)-Methyl 3-aminobutanoate, a chiral building block of significant interest in organic synthesis and pharmaceutical development. This document summarizes key data from various sources to facilitate its use in research and development.

Core Structural and Physical Properties

This compound is the methyl ester of (R)-3-aminobutanoic acid. Its structure is characterized by a chiral center at the C3 position, leading to its stereospecific properties.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol [1] |

| CAS Number | 103189-63-5 |

| Appearance | Liquid[2] |

| Boiling Point | 159.8 ± 23.0 °C at 760 mmHg[2] |

| Density | 1.0 ± 0.1 g/cm³[2] |

| Flash Point | 34.0 ± 20.1 °C[2] |

| Refractive Index | 1.427[2] |

| Solubility | Soluble in water and common organic solvents[2] |

Spectroscopic Data

¹H NMR:

-

-CH₃ (ester): A singlet is expected around 3.6-3.7 ppm.

-

-CH₂-: A doublet of doublets or a multiplet is anticipated in the 2.3-2.6 ppm range.

-

-CH-: A multiplet is expected around 3.3-3.6 ppm.

-

-CH₃ (chiral center): A doublet should appear around 1.1-1.3 ppm.

-

-NH₂: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR:

-

C=O (ester): A signal is expected in the 172-175 ppm region.

-

-O-CH₃ (ester): A signal should appear around 51-52 ppm.

-

-CH-NH₂: A signal is anticipated in the 45-50 ppm range.

-

-CH₂-: A signal is expected around 40-45 ppm.

-

-CH₃ (chiral center): A signal should appear in the 20-25 ppm region.

Infrared (IR) Spectroscopy:

-

N-H stretch: A broad absorption band is expected in the 3300-3400 cm⁻¹ region.

-

C-H stretch: Absorption bands will appear in the 2850-3000 cm⁻¹ range.

-

C=O stretch (ester): A strong, sharp absorption band is anticipated around 1735 cm⁻¹.

-

C-N stretch: An absorption band is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 117.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 86, and cleavage adjacent to the amino group.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the preparation of this compound is through the esterification of (R)-3-aminobutanoic acid. The following protocol is adapted from a patented synthesis of the hydrochloride salt.[3]

Materials:

-

(R)-3-aminobutanoic acid

-

Methanol

-

Thionyl chloride

-

Ice-water bath

Procedure:

-

In a clean reaction vessel, suspend 50g of (R)-3-aminobutanoic acid in 240g of methanol.[3]

-

Cool the mixture to 0-10 °C using an ice-water bath.[3]

-

Slowly add 66.4g of thionyl chloride dropwise to the cooled suspension, maintaining the temperature between 0-10 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[3]

-

Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.[3]

-

Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude this compound hydrochloride.[3] The reported yield for this step is 98.5%, with a purity of 99.7%.[3]

Note: To obtain the free base, a subsequent neutralization step with a suitable base (e.g., sodium carbonate) followed by extraction would be necessary.

Logical Relationship of Synthesis

The synthesis of this compound from its corresponding carboxylic acid is a straightforward acid-catalyzed esterification, often referred to as a Fischer esterification. The general logic of this transformation is outlined below.

Caption: Fischer Esterification of (R)-3-Aminobutanoic Acid.

This guide serves as a foundational resource for professionals working with this compound. For critical applications, all data should be verified through independent analysis.

References

Spectroscopic Data for (R)-Methyl 3-aminobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-Methyl 3-aminobutanoate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 3-aminobutanoate. Note that for most standard spectroscopic techniques (NMR in achiral solvents, IR, MS), the data for the (R)-enantiomer is identical to that of the (S)-enantiomer and the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-aminobutanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.15 | Doublet | 3H | CH₃-CH |

| 1.58 | Singlet (broad) | 2H | -NH₂ |

| 2.30 | Doublet of Doublets | 1H | -CH₂- (one proton) |

| 2.44 | Doublet of Doublets | 1H | -CH₂- (one proton) |

| 3.40 | Multiplet | 1H | -CH-NH₂ |

| 3.67 | Singlet | 3H | O-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-aminobutanoate

| Chemical Shift (δ) ppm | Assignment |

| 24.3 | CH₃-CH |

| 43.1 | -CH₂- |

| 45.1 | -CH-NH₂ |

| 51.5 | O-CH₃ |

| 172.9 | C=O (Ester) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data for Methyl 3-aminobutanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3381, 3314 | Medium | N-H stretch (primary amine) |

| 2969, 2931, 2875 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1590 | Medium | N-H bend (primary amine) |

| 1459, 1375 | Medium | C-H bend |

| 1289, 1173 | Strong | C-O stretch (ester) |

Sample Preparation: Liquid film

Table 4: Mass Spectrometry Data for Methyl 3-aminobutanoate

| m/z | Relative Intensity (%) | Assignment |

| 117 | 5 | [M]⁺ (Molecular Ion) |

| 102 | 100 | [M - CH₃]⁺ |

| 88 | 15 | [M - C₂H₅]⁺ |

| 74 | 80 | [M - C₃H₅]⁺ |

| 58 | 20 | [M - C₂H₃O₂]⁺ |

| 44 | 95 | [CH₃-CH=NH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are representative of standard practices for the analysis of small organic molecules like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution was transferred to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

-

For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

-

The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

A drop of neat this compound was placed between two potassium bromide (KBr) salt plates to form a thin liquid film.

-

-

Instrumentation and Data Acquisition:

-

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum was scanned from 4000 to 400 cm⁻¹.

-

A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

-

The final spectrum was an average of 16 scans with a resolution of 4 cm⁻¹.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct injection.

-

Electron ionization (EI) was performed at 70 eV.

-

-

Mass Analysis:

-

The mass spectrum was obtained using a quadrupole mass analyzer.

-

The analyzer was scanned over a mass-to-charge (m/z) range of 10 to 200.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectroscopic data and methodologies essential for the confident use of this compound in scientific applications. The presented data and protocols are intended to support researchers in confirming the identity and purity of this compound, thereby ensuring the reliability and reproducibility of their experimental results.

An In-depth Technical Guide to the Safe Handling of (R)-Methyl 3-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-Methyl 3-aminobutanoate, a key chiral building block in pharmaceutical and chemical synthesis. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a combustible liquid that is soluble in water and common organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol [2] |

| Appearance | Liquid[1] |

| Boiling Point | 159.8 ± 23.0 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Flash Point | 34.0 ± 20.1 °C[1] |

| Acidity (pKa) | 8.71 ± 0.10 (Predicted)[1] |

| CAS Number | 103189-63-5 |

Hazard Identification and Toxicology

This compound is classified as harmful and an irritant. Inhalation, ingestion, or skin contact may cause health problems.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. |

| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

A visual guide to first aid procedures is provided below.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store in a freezer under -20°C for long-term storage.[1]

-

Keep in a dark place.[1]

-

Store locked up.

The following diagram illustrates a safe handling workflow.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Contain the spill if possible. Absorb with an inert material and dispose of it as hazardous waste.

Firefighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocol: General Procedure for Amide Coupling

This section provides a general experimental protocol for a typical amide coupling reaction using this compound hydrochloride. This protocol is for informational purposes and should be adapted and optimized for specific substrates and reaction scales by qualified personnel.

Materials:

-

This compound hydrochloride

-

Carboxylic acid

-

Coupling agent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and this compound hydrochloride (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous solvent to the flask to dissolve the starting materials.

-

Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature.

-

Coupling Agent Addition: Add the coupling agent (e.g., HATU, 1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A generalized workflow for this synthetic procedure is depicted below.

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment for any specific experimental procedure. Always consult the Safety Data Sheet (SDS) and follow all institutional safety protocols.

References

An In-depth Technical Guide to the Storage and Handling of (R)-Methyl 3-aminobutanoate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and stability considerations for (R)-Methyl 3-aminobutanoate (CAS No: 103189-63-5). Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring laboratory safety.

Chemical and Physical Properties

This compound is a chiral building block commonly used in the synthesis of pharmaceuticals and other bioactive molecules. Its physical properties are essential for understanding its handling and storage requirements.

| Property | Value | Source |

| CAS Number | 103189-63-5 | [1][2] |

| Molecular Formula | C5H11NO2 | [1][2] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 159.8 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 34.0 ± 20.1 °C | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water and common organic solvents | [1] |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are strongly recommended. These conditions are designed to mitigate degradation from temperature, moisture, light, and atmospheric oxygen.

| Parameter | Recommended Condition | Rationale and Details |

| Temperature | Store in a freezer, under -20°C | This is the most critical parameter. Low temperatures slow down potential degradation pathways. For short-term use, storage in a cool, dry place may be acceptable, but freezer storage is recommended for long-term stability.[1][3] |

| Atmosphere | Sealed in dry conditions, preferably under an inert atmosphere (e.g., Argon or Nitrogen) | The compound is susceptible to moisture. Containers should be tightly sealed to prevent the ingress of atmospheric water.[1][3] For extended storage, flushing the container with an inert gas before sealing is best practice to prevent oxidation. |

| Light Exposure | Keep in a dark place | The compound should be stored in an amber or opaque container to protect it from light, which can catalyze degradation.[1][3] |

| Container | Tightly sealed, appropriate for low-temperature storage | Use containers designed for freezer storage that will not become brittle at -20°C. Ensure the cap provides an airtight seal. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and strong bases.[4][5] | Contact with these substances can lead to vigorous reactions or degradation of the compound. |

The hydrochloride salt of this compound, this compound hydrochloride, may have different storage requirements, with some suppliers indicating room temperature storage is acceptable.[6] However, always refer to the supplier-specific Safety Data Sheet (SDS) for the exact material being used.

Experimental Protocols

Generalized Protocol for Stability Assessment

No specific, published stability-indicating assay for this compound was identified in the initial search. Therefore, a generalized protocol based on standard pharmaceutical stability testing guidelines is provided below. This protocol should be validated for this specific compound before use.

Objective: To determine the degradation profile of this compound under various stress conditions to establish optimal storage conditions and shelf-life.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the parent compound and detecting degradation products.

1. Sample Preparation:

- Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

- Aliquot the stock solution into multiple sealed vials appropriate for the stress conditions.

2. Stress Conditions (Forced Degradation Study):

- Thermal Stress: Expose samples to elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 3, 7, and 14 days).

- Photolytic Stress: Expose samples to a light source with a defined output (e.g., ICH option 1 or 2) for a specified duration. Run a dark control in parallel.

- Oxidative Stress: Treat the sample with a low concentration of an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

- Hydrolytic Stress (Acidic/Basic): Add a small volume of dilute acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH) to the sample. Monitor over time at room temperature or slightly elevated temperature. Neutralize the samples before analysis.

3. HPLC Analysis:

- Column: A C18 reverse-phase column is a common starting point.

- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

- Detection: UV detector set to an appropriate wavelength (requires a UV scan to determine λmax).

- Analysis: At each time point, withdraw a sample from each stress condition, dilute if necessary, and inject into the HPLC system.

- Quantification: Calculate the percentage of the remaining this compound by comparing its peak area to that of an unstressed control sample (time zero). Identify and quantify any significant degradation products.

4. Data Interpretation:

- Analyze the rate of degradation under each condition to identify the primary factors affecting stability (e.g., temperature, light).

- The results will confirm the necessity of freezer storage and protection from light.

Mandatory Visualizations

Logical Workflows and Pathways

The following diagrams illustrate key workflows for the safe handling and storage of this compound.

Figure 1: Workflow for receiving and storing this compound.

Figure 2: Logical flow for responding to a chemical spill.

Safety and Handling

This compound may be irritating and requires careful handling to avoid exposure.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling the compound.[1][4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4][7]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4][8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter the sewer system.[4][9]

References

- 1. biosynce.com [biosynce.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Amino-butyric acid methyl ester | 103189-63-5 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Methyl 3-aminocrotonate(14205-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Methyl 3-aminobutanoate [chemdict.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stereochemistry of Methyl 3-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminobutanoate, a chiral building block of significant interest in the pharmaceutical industry, exists as two enantiomers: (R)-methyl 3-aminobutanoate and (S)-methyl 3-aminobutanoate. The stereochemistry of this compound is of paramount importance as the biological activity of molecules derived from it is often enantiomer-dependent. This technical guide provides a comprehensive overview of the stereochemistry of methyl 3-aminobutanoate, including detailed experimental protocols for the synthesis of its enantiomers and methods for their separation. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its physical, chemical, and biological properties. For chiral molecules such as methyl 3-aminobutanoate, which possess a non-superimposable mirror image, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for the development of safe and effective pharmaceuticals. This guide will delve into the synthesis of both (R) and (S)-enantiomers of methyl 3-aminobutanoate and the resolution of the racemic mixture.

Physicochemical Properties

The fundamental physicochemical properties of methyl 3-aminobutanoate are summarized in Table 1. While the enantiomers share the same physical properties in a non-chiral environment, their interaction with plane-polarized light (optical rotation) is equal in magnitude but opposite in direction.

Table 1: Physicochemical Properties of Methyl 3-Aminobutanoate [1][2][3][4]

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name (Racemic) | methyl 3-aminobutanoate |

| IUPAC Name ((R)-enantiomer) | methyl (3R)-3-aminobutanoate |

| IUPAC Name ((S)-enantiomer) | methyl (3S)-3-aminobutanoate |

| CAS Number (Racemic) | 6078-06-4 |

| CAS Number ((R)-enantiomer) | 103189-63-5 |

| CAS Number ((S)-enantiomer) | 83509-89-1 |

Synthesis of Enantiopure Methyl 3-Aminobutanoate

The preparation of enantiomerically pure methyl 3-aminobutanoate can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the esterification of the commercially available (R)-3-aminobutyric acid.

This protocol is adapted from a patented synthesis method.[5]

-

Reaction Setup: In a clean reaction vessel, suspend 50g of (R)-3-aminobutyric acid in 240g of methanol.

-

Cooling: Cool the suspension to 0-10 °C using an ice water bath.

-

Addition of Thionyl Chloride: Slowly add 66.4g of thionyl chloride dropwise to the cooled suspension, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, gradually warm the reaction mixture to reflux and maintain this temperature until the starting material is consumed (monitoring by TLC or other suitable analytical methods is recommended).

-

Work-up: Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified if necessary, for instance, by distillation or chromatography, to yield the desired this compound.

Table 2: Synthesis of this compound - Reaction Parameters and Results [5]

| Parameter | Value |

| Starting Material | (R)-3-Aminobutyric Acid |

| Reagents | Methanol, Thionyl Chloride |

| Yield | 98.5% |

| Purity | 99.7% |

| Enantiomeric Excess (ee) | 99.9% |

Synthesis of (S)-Methyl 3-Aminobutanoate

The synthesis of (S)-methyl 3-aminobutanoate can be achieved through a chemoenzymatic approach starting from inexpensive prochiral compounds. This process involves an initial aza-Michael addition followed by an enzymatic resolution to yield (S)-3-aminobutanoic acid, which is then esterified.[6]

This protocol is based on a greener synthesis approach for (S)-3-aminobutanoic acid, followed by a standard esterification.[6]

Part 1: Synthesis of (S)-3-Aminobutanoic Acid [6]

-

Aza-Michael Addition: Perform an aza-Michael addition reaction between a suitable amine and an α,β-unsaturated ester.

-

Enzymatic Resolution: Employ a lipase, such as Candida antarctica lipase B, for the enantioselective aminolysis of the resulting racemic β-amino ester in a solvent-free system. This step selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

-

Hydrolysis and Deprotection: Hydrolyze the unreacted (S)-β-amino ester and remove any protecting groups (e.g., N-benzyl group via hydrogenation) to obtain (S)-3-aminobutanoic acid.

Part 2: Esterification of (S)-3-Aminobutanoic Acid

-

Esterification: Following the protocol for the (R)-enantiomer, esterify the obtained (S)-3-aminobutanoic acid using methanol and an acid catalyst (e.g., thionyl chloride or dry HCl).

Table 3: Synthesis of (S)-3-Aminobutanoic Acid - Key Performance Indicators [6]

| Parameter | Value |

| Overall Yield | 28% |

| Enantiomeric Excess (ee) | 99% |

Chiral Resolution of Racemic Methyl 3-Aminobutanoate

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved through various methods, including enzymatic kinetic resolution.

Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.

Caption: Lipase-catalyzed kinetic resolution workflow.

-

Enzyme Selection: The choice of lipase is critical for achieving high enantioselectivity. Common choices include lipases from Candida antarctica (CAL-B), Pseudomonas cepacia, and Candida rugosa.[7][8][9]

-

Acyl Donor: An acyl donor, such as vinyl acetate or isopropenyl acetate, is used to irreversibly acylate one of the enantiomers.

-

Solvent: The reaction is typically carried out in an organic solvent, such as hexane or toluene.

-

Reaction Monitoring: The progress of the resolution is monitored by chiral chromatography (GC or HPLC) to determine the enantiomeric excess of the substrate and product.

-

Separation: Once the desired conversion (ideally 50%) is reached, the unreacted enantiomer and the acylated enantiomer are separated by conventional methods like column chromatography.

Spectroscopic Data

Table 4: Expected 1H and 13C NMR Chemical Shifts for Methyl 3-Aminobutanoate (in CDCl3)

| Assignment | Expected 1H NMR (ppm) | Expected 13C NMR (ppm) |

| -CH₃ (at C3) | ~1.1-1.3 (d) | ~20-25 |

| -CH₂- | ~2.3-2.6 (m) | ~40-45 |

| -CH(NH₂) | ~3.2-3.6 (m) | ~45-50 |

| -OCH₃ | ~3.7 (s) | ~50-55 |

| C=O | - | ~170-175 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Signaling Pathways and Logical Relationships

The synthesis of enantiopure methyl 3-aminobutanoate can be represented as a decision pathway for a researcher.

Caption: Synthetic strategies for obtaining enantiopure methyl 3-aminobutanoate.

Conclusion

The stereochemistry of methyl 3-aminobutanoate is a critical consideration for its application in drug development and other areas of chemical synthesis. This guide has provided an in-depth overview of the synthesis of its (R) and (S) enantiomers, as well as methods for the resolution of the racemic mixture. The detailed experimental protocols and summarized data serve as a valuable resource for researchers and scientists working with this important chiral building block. The choice between asymmetric synthesis and chiral resolution will depend on factors such as the availability of starting materials, cost, and desired enantiomeric purity. Further research into more efficient and greener synthetic and resolution methods will continue to be an area of active investigation.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of (R)-Methyl 3-aminobutanoate from (R)-3-aminobutyric acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (R)-Methyl 3-aminobutanoate from (R)-3-aminobutyric acid. This synthesis is a crucial step in the preparation of various chiral building blocks used in pharmaceutical and fine chemical industries. The protocol described herein is robust, high-yielding, and maintains the stereochemical integrity of the chiral center.

Introduction

This compound is a valuable chiral intermediate in organic synthesis. Its stereospecific structure makes it an essential component in the development of numerous active pharmaceutical ingredients (APIs). The efficient and stereoselective synthesis of this compound is, therefore, of significant interest. The most common and effective method for this transformation is the Fischer esterification of (R)-3-aminobutyric acid using methanol in the presence of an acid catalyst, such as thionyl chloride. This method is advantageous due to its high conversion rates, operational simplicity, and the formation of the hydrochloride salt of the product, which often facilitates purification and handling.[1][2]

Experimental Workflow

The overall process for the synthesis of this compound hydrochloride is depicted in the workflow diagram below.

Figure 1. Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure and is optimized for high yield and purity.[2]

Materials:

-

(R)-3-Aminobutyric acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-aminobutyric acid (1.0 eq).

-

Add anhydrous methanol (approximately 4-5 mL per gram of amino acid).

-

Stir the mixture to dissolve the amino acid. The mixture may not be completely homogeneous initially.

-

Cool the flask in an ice bath to a temperature of 0-10 °C.

-

Addition of Thionyl Chloride: While maintaining the temperature between 0-10 °C, slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C).

-

Continue refluxing for 2-4 hours or until the reaction is complete (monitored by TLC or other suitable methods). The reaction mixture should become a clear solution.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and hydrogen chloride.

-

The resulting crude product, this compound hydrochloride, is typically obtained as a white to off-white solid or a viscous oil.[1]

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

| Parameter | Value | Reference |

| Starting Material | (R)-3-Aminobutyric acid | - |

| Reagents | Methanol, Thionyl Chloride | - |

| Reaction Temperature | 0-10 °C (addition), Reflux (reaction) | [2] |

| Reaction Time | 2-4 hours | [2] |

| Typical Yield | >95% | [2] |

| Purity | High (typically >97%) | [3] |

| Enantiomeric Excess | Maintained (typically >99%) | [2] |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | [3] |

Characterization Data (Expected):

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the methyl ester protons, the methyl protons of the butanoate chain, the methylene protons, and the methine proton adjacent to the amino group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methoxy carbon, the chiral methine carbon, the methylene carbon, and the terminal methyl carbon. |

| IR (cm⁻¹) | Characteristic absorptions for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching. |

| Specific Rotation | A specific optical rotation value confirming the (R)-enantiomer. The sign and magnitude will depend on the solvent and concentration. |

Safety Precautions

-

Thionyl chloride is a corrosive and toxic reagent. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction generates HCl and SO₂ gases, which are corrosive and toxic. Ensure adequate ventilation.

-

Methanol is flammable and toxic. Avoid ignition sources and inhalation.

By following this detailed protocol, researchers can reliably synthesize this compound with high yield and purity, ensuring the availability of this critical chiral building block for further research and development.

References

(R)-Methyl 3-aminobutanoate: A Versatile Chiral Building Block in Organic Synthesis

(R)-Methyl 3-aminobutanoate is a valuable chiral building block extensively utilized in the field of organic synthesis. Its bifunctional nature, possessing both a reactive amine and an ester group on a stereodefined carbon backbone, makes it a crucial starting material for the enantioselective synthesis of a wide array of complex molecules, particularly pharmaceuticals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its pivotal role in the construction of key chiral intermediates.

Physicochemical Properties

| Property | Value |

| CAS Number | 103189-63-5 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Appearance | Liquid |

| Purity | >95% |

| Storage | Keep in a dark place, sealed in dry conditions, and store in a freezer under -20°C.[1] |

Application 1: Synthesis of (R)-3-Aminobutanol, a Key Intermediate for Dolutegravir

One of the most significant applications of this compound is as a precursor in the synthesis of (R)-3-aminobutanol. This chiral amino alcohol is a critical intermediate in the production of Dolutegravir, a potent HIV integrase inhibitor. The synthesis involves a four-step process commencing with the esterification of (R)-3-aminobutyric acid to afford this compound, followed by protection of the amino group, reduction of the ester, and subsequent deprotection.

Synthetic Workflow for (R)-3-Aminobutanol

Caption: Synthetic pathway from (R)-3-aminobutyric acid to (R)-3-aminobutanol.

Experimental Protocols

Step 1: Synthesis of this compound Hydrochloride

This procedure describes the esterification of (R)-3-aminobutyric acid.

-

Materials: (R)-3-aminobutyric acid, Methanol, Thionyl chloride.

-

Procedure:

-

In a clean reaction vessel, suspend 50g of (R)-3-aminobutyric acid in 240g of methanol.

-

Cool the mixture to 0-10 °C using an ice water bath.

-

Slowly add 66.4g of thionyl chloride dropwise, maintaining the temperature between 0-10 °C.

-

After the addition is complete, raise the temperature and heat the reaction mixture to reflux.

-

Monitor the reaction until the starting material is consumed (e.g., by TLC).

-

Concentrate the reaction solution under reduced pressure to obtain the product as the hydrochloride salt.

-

| Quantitative Data for Step 1 | |

| Yield | 98.5% |

| Purity | 99.7% |

| Enantiomeric Excess (ee) | 99.9% |

Step 2: N-Protection of this compound

This protocol details the protection of the amino group, for example, with a benzyloxycarbonyl (Cbz) group.

-

Materials: this compound hydrochloride, Sodium carbonate, Benzyl chloroformate, Dichloromethane, Water.

-

Procedure:

-

Dissolve 50g of this compound hydrochloride and 41.4g of sodium carbonate in 400g of water in a four-necked flask.

-

Cool the solution to 0-10 °C.

-

Slowly add 55.5g of benzyl chloroformate dropwise while maintaining the temperature at 0-10 °C.

-

After the addition, raise the temperature to 20-30 °C and stir for 3-4 hours until the starting material disappears.

-

Extract the reaction mixture twice with 200mL portions of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected product.

-

Step 3 & 4: Reduction and Deprotection to (R)-3-aminobutanol

The subsequent steps involve the reduction of the methyl ester to the corresponding alcohol and the removal of the protecting group to yield (R)-3-aminobutanol. A variety of reducing agents and deprotection strategies can be employed depending on the chosen protecting group. For a Cbz-protected intermediate, reduction with a suitable hydride agent followed by catalytic hydrogenolysis is a common approach.

Application 2: Synthesis of Chiral Piperidine Derivatives

This compound serves as a valuable precursor for the synthesis of enantiomerically pure substituted piperidines, which are common scaffolds in many pharmaceuticals. The synthesis of (R)-3-Amino-1-methyl-piperidine, for instance, can be envisioned starting from a chiral precursor derived from (R)-3-aminobutanoic acid. A general strategy involves the protection of the amino group, cyclization to form the piperidine ring, followed by functional group manipulations.

General Synthetic Workflow for a Chiral Piperidine

Caption: General pathway to chiral piperidines from this compound.

Experimental Protocol: Synthesis of 1-methyl-(R)-3-aminopiperidine from a Boc-protected precursor

While this protocol starts from a pre-formed piperidine ring, it illustrates the manipulation of a chiral amine functionality that can be derived from this compound.

-

Materials: tert-butyl (R)-piperidin-3-ylcarbamate, Formaldehyde (30% aqueous solution), Sodium cyanoborohydride, Methanol, Ethyl acetate, 4N HCl in dioxane.

-

Procedure:

-

To a mixture of tert-butyl (R)-piperidin-3-ylcarbamate (10 g), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) at 0 °C, add sodium cyanoborohydride (4.51 g) in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under vacuum.

-

Dissolve the residue in ethyl acetate and water, and perform an extraction. Wash the organic layer with water and brine, then dry over Na₂SO₄.

-

Concentrate the organic layer to obtain the N-methylated intermediate, which is used directly in the next step.

-

Dissolve the crude product in methanol (60 mL) and add 4N HCl in dioxane (10 mL).

-

Stir the mixture at room temperature for 6 hours.

-

Concentrate under vacuum and triturate the residue with ether.

-

Filter the resulting precipitate and wash with ice-cold methanol to afford 1-methyl-(R)-3-aminopiperidine.[1]

-

| Quantitative Data for Piperidine Synthesis | |

| Yield | 72% |

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its utility is prominently demonstrated in the industrial-scale synthesis of key pharmaceutical intermediates like (R)-3-aminobutanol for Dolutegravir. The protocols provided herein offer a glimpse into the practical application of this versatile molecule. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies for a wide range of enantiomerically pure compounds, underscoring its importance in the advancement of medicinal chemistry and drug discovery.

References

Application Note: Protocols for N-Protection of (R)-Methyl 3-Aminobutanoate

Abstract

This document provides detailed experimental protocols for the nitrogen protection of (R)-Methyl 3-aminobutanoate using three common protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These procedures are essential for multi-step organic synthesis, particularly in peptide synthesis and drug development, where selective protection of amine functional groups is critical. This note includes a comparative summary of the reaction conditions, step-by-step methodologies, and visual workflows to guide researchers in selecting and performing the appropriate protection strategy.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The protection of its primary amine group is a crucial step to prevent unwanted side reactions and to control regioselectivity during subsequent synthetic transformations. The choice of the protecting group depends on the overall synthetic strategy, particularly the conditions required for its eventual removal. Boc, Cbz, and Fmoc are widely used protecting groups, each with distinct cleavage conditions, offering orthogonality in complex syntheses. This application note details reliable protocols for the efficient N-protection of this compound with these key groups.

Comparative Overview of N-Protection Protocols

The selection of an appropriate N-protection strategy is contingent on factors such as reagent stability, reaction conditions, yield, and compatibility with other functional groups. The following table summarizes the key parameters for the Boc, Cbz, and Fmoc protection of this compound.

| Parameter | Boc Protection | Cbz Protection | Fmoc Protection |

| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl Chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |

| Typical Base | NaHCO₃, Na₂CO₃, DIPEA, NaOH | NaHCO₃, Na₂CO₃, NaOH | Aqueous Base |

| Common Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM), THF/H₂O | Dichloromethane (DCM), THF/H₂O | Water, Ethanol/Water |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |

| Typical Reaction Time | 12 - 24 hours | 3 - 20 hours | 1 - 4 hours |

| Typical Yield | >90%[1][2] | ~90%[1] | 80 - 95%[3] |

| Cleavage Conditions | Strong Acid (e.g., TFA, HCl)[4] | Catalytic Hydrogenolysis (H₂, Pd/C) | Base (e.g., Piperidine in DMF)[5] |

Experimental Protocols

Protocol for N-Boc-Protection

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (NaHCO₃) (2.0 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[2]

-

Dilute the remaining aqueous solution with water and extract the product three times with ethyl acetate.[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc-(R)-Methyl 3-aminobutanoate product.[2]

-

Purify by silica gel column chromatography if necessary.[1]

Caption: Workflow for N-Boc protection.

Protocol for N-Cbz-Protection

This protocol details the protection of this compound using benzyl chloroformate (Cbz-Cl).

Materials and Reagents:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or 3N NaOH[6]

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water (deionized)

-

Ethyl acetate (EtOAc) or tert-Butyl methyl ether[6]

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water (or DCM and aqueous NaOH).[1][6]

-

Add sodium bicarbonate (2.0 eq.) or 3N NaOH (1.1 eq.) to the solution.[1][6]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq.) dropwise to the vigorously stirred solution.[1]

-

Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.[1]

-

Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

-

The resulting crude product can be purified by silica gel column chromatography.

Caption: Workflow for N-Cbz protection.

Protocol for N-Fmoc-Protection

This protocol provides a method for the protection of this compound using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an aqueous medium.[3]

Materials and Reagents:

-

This compound

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Water (deionized)

-

Ethanol

-

1M Hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

In a round-bottom flask, add this compound (1.0 mmol) and Fmoc-Cl (1.2 mmol).

-

Add 1.5 mL of a 3:1 water:ethanol mixture to the solids.[3]

-

Stir the reaction mixture at 60 °C.[3]

-

Monitor the reaction by TLC until the starting amine is consumed (typically 1-4 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with 1M HCl to a pH of ~2 to precipitate the product.

-

Filter the solid product using a Buchner funnel.

-

Wash the collected solid thoroughly with water.

-

Recrystallize the product from hot ethanol to afford the pure N-Fmoc-(R)-Methyl 3-aminobutanoate.[3]

Caption: Workflow for N-Fmoc protection.

Conclusion

The protocols detailed in this application note provide robust and efficient methods for the N-protection of this compound with Boc, Cbz, and Fmoc groups. The choice of protecting group should be guided by the specific requirements of the synthetic route, particularly the desired orthogonality and deprotection conditions. By following these detailed procedures, researchers can achieve high yields of the desired N-protected products, facilitating their use in further synthetic applications.

References

Application Notes and Protocols for the Synthesis of (R)-3-Aminobutanol

Application Notes

Introduction

(R)-3-aminobutanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). A common synthetic route to (R)-3-aminobutanol involves the reduction of the corresponding ester, (R)-Methyl 3-aminobutanoate. This document provides detailed protocols for this reduction, focusing on the use of Lithium Aluminium Hydride (LAH), a powerful and effective reducing agent for this transformation. Alternative methods are also discussed and compared.

Choice of Reducing Agent

The selection of an appropriate reducing agent is critical for the successful synthesis of (R)-3-aminobutanol from its methyl ester precursor.

-

Lithium Aluminium Hydride (LiAlH₄ or LAH): LAH is a potent nucleophilic reducing agent capable of reducing a wide range of functional groups, including esters and amides, to their corresponding alcohols and amines.[1][2] It is highly effective for the reduction of this compound to (R)-3-aminobutanol. However, LAH reacts violently with water and other protic solvents, necessitating anhydrous reaction conditions and careful handling.[1]

-

Sodium Borohydride (NaBH₄): While safer and easier to handle than LAH, sodium borohydride is generally not strong enough to reduce esters under standard conditions. Its use would require the presence of activating agents or more forcing reaction conditions, which can complicate the procedure.

-

Sodium Aluminum Hydride (NaAlH₄): This reagent is a cost-effective alternative to LAH and has been successfully used for the reduction of (R)-3-aminobutanoic acid, demonstrating high yield and purity of the final product.

Reaction Mechanism

The reduction of an ester with Lithium Aluminium Hydride proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group as a leaving group, initially forming an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alcohol upon acidic or aqueous workup.[3]

Chiral Integrity

A primary concern in the synthesis of chiral molecules is the preservation of stereochemical integrity. The reduction of this compound with LAH is not expected to affect the chiral center at the C3 position, as the reaction occurs at the carbonyl carbon. However, it is imperative to verify the enantiomeric excess (ee) of the final product to ensure no racemization has occurred.

Quality Control and Analysis

The purity and enantiomeric excess of the synthesized (R)-3-aminobutanol should be rigorously assessed. Due to the lack of a strong chromophore in the molecule, direct analysis by UV-HPLC is challenging. A common and effective method involves the derivatization of the amino alcohol with a chiral derivatizing agent, followed by analysis of the resulting diastereomers using standard reversed-phase HPLC or Supercritical Fluid Chromatography (SFC).[4] This allows for accurate determination of both chemical purity and enantiomeric excess.

Data Presentation

The following table summarizes quantitative data for different methods of producing (R)-3-aminobutanol.

| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-3-Aminobutanoic Acid | Sodium Aluminum Hydride | THF | 61-67 | 96-99 | 100 | Medicines for All Institute |

| Amino-protected (R)-3-aminobutyric acid ester | Borohydride / Lewis Acid | Alcohol | >90 | >98 | >99.9 | CN110683960A |

| This compound | Lithium Aluminium Hydride | THF | Expected >85 | Expected >98 | Expected >99 | General Procedure |

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminium Hydride

This protocol describes a general procedure for the LAH reduction of an amino ester.

Materials:

-

This compound

-

Lithium Aluminium Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas supply

Equipment:

-

Oven-dried, three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a nitrogen inlet

-

Dropping funnel

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for workup and extraction

Procedure:

-

Reaction Setup:

-

Under a nitrogen atmosphere, charge an oven-dried 250 mL three-necked flask with Lithium Aluminium Hydride (1.5 equivalents) suspended in anhydrous THF (50 mL).[5]

-

Equip the flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Addition of the Ester:

-

Dissolve this compound (1 equivalent) in anhydrous THF (25 mL).

-

Slowly add the ester solution to the stirred LAH suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.[5]

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Workup (Fieser Method):

-

Cool the reaction mixture to 0 °C in an ice-water bath.[6]

-

Caution: The following additions are highly exothermic and produce hydrogen gas. Perform in a well-ventilated fume hood.

-

Slowly and carefully add water (X mL, where X is the mass of LAH in grams) dropwise.[6]

-

Add 15% aqueous NaOH solution (X mL) dropwise.[6]

-

Add water (3X mL) dropwise.[6]

-

Remove the cooling bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Combine the filtrate and the washings.

-

Dry the organic solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (R)-3-aminobutanol.

-

If necessary, purify the product by vacuum distillation.

-

Protocol 2: Chiral Purity Analysis by HPLC after Derivatization

This protocol describes a general method for determining the enantiomeric excess of (R)-3-aminobutanol.

Materials:

-

(R)-3-aminobutanol sample

-

Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride)[4]

-

Aprotic solvent (e.g., Dichloromethane)

-

HPLC grade solvents (e.g., Acetonitrile, Water)

-

(S)-3-aminobutanol (for reference)

Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Standard laboratory glassware

Procedure:

-

Derivatization:

-

Dissolve a known amount of the (R)-3-aminobutanol sample in dichloromethane.

-

Add an excess of the chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride.[4]

-

Allow the reaction to proceed at room temperature until complete.

-

Prepare a reference sample using racemic 3-aminobutanol to identify the retention times of both diastereomers.

-

-

HPLC Analysis:

-

Dilute the derivatized sample with the mobile phase.

-

Inject the sample into the HPLC system.

-

Perform the separation on a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water).[4]

-

Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[4]

-

-

Data Analysis:

-

Integrate the peak areas of the two diastereomers in the chromatogram.

-

Calculate the enantiomeric excess (ee %) using the following formula: ee (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

-

Visualizations

Caption: Workflow for the reduction of this compound.

References

- 1. adichemistry.com [adichemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Workup [chem.rochester.edu]

Application Notes and Protocols for the Enzymatic Synthesis of (R)-Methyl 3-aminobutanoate

Abstract

This document provides detailed application notes and protocols for the synthesis of enantiomerically pure (R)-Methyl 3-aminobutanoate via enzymatic kinetic resolution of its racemic counterpart. This compound is a valuable chiral building block in the pharmaceutical industry. Enzymatic resolution, particularly utilizing lipases, offers a highly selective and environmentally benign approach to obtain the desired enantiomer. These notes are intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations to facilitate the implementation of this chemoenzymatic strategy.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is continually increasing, as single enantiomers of a chiral drug often exhibit desired therapeutic effects while the other may be inactive or even cause adverse effects. This compound is a key chiral intermediate for the synthesis of various active pharmaceutical ingredients. Traditional chemical methods for resolving racemic mixtures can be inefficient and environmentally hazardous. In contrast, enzymatic kinetic resolution (EKR) presents a green and highly efficient alternative.

Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated exceptional catalytic activity and enantioselectivity in the resolution of a wide range of chiral compounds, including β-amino esters.[1] The principle of EKR involves the selective transformation of one enantiomer from a racemic mixture into a new product, leaving the other enantiomer unreacted. Subsequent separation of the product from the unreacted substrate allows for the isolation of both enantiomers in high purity.

This document outlines the application of CALB-catalyzed acylation for the kinetic resolution of racemic methyl 3-aminobutanoate, providing detailed experimental protocols, a summary of expected quantitative outcomes, and analytical methods for monitoring the reaction and determining enantiomeric purity.

Principle of the Method

The enzymatic kinetic resolution of racemic methyl 3-aminobutanoate is based on the enantioselective acylation of the (S)-enantiomer by an acyl donor, catalyzed by a lipase. The enzyme preferentially catalyzes the reaction of the (S)-amine, converting it into an N-acylated product. This leaves the desired this compound unreacted. The significant difference in the reaction rates for the two enantiomers allows for the separation of the unreacted (R)-ester from the acylated (S)-ester at approximately 50% conversion, ideally yielding both compounds with high enantiomeric excess (e.e.).

The overall process can be visualized as follows:

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocols

Materials and Reagents

-

Racemic Methyl 3-aminobutanoate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., Ethyl acetate, Isopropenyl acetate, Vinyl acetate)

-

Organic solvent (e.g., tert-Butyl methyl ether (MTBE), Toluene, Hexane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, rotary evaporator)

-

Chromatography supplies (silica gel, solvents for column chromatography)

Protocol for Enzymatic Kinetic Resolution

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic methyl 3-aminobutanoate (1.0 eq).

-

Add the chosen organic solvent (e.g., MTBE) to achieve a substrate concentration of 12.5–100 mM.[2]

-

Add the acyl donor (1.0 - 1.5 eq).

-

Add the immobilized lipase (e.g., 10 mg of Novozym 435).[2]

-

-

Reaction Conditions:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6 hours).[2]

-

Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the product.

-

-

Work-up and Purification:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-